(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16274309
Molecular Formula: C26H25N3O3S2
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O3S2 |
|---|---|
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H25N3O3S2/c1-17-13-20(31-2)10-11-22(17)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(33)34-23)16-21-9-6-12-32-21/h3-5,7-8,10-11,13-15,21H,6,9,12,16H2,1-2H3/b23-14- |
| Standard InChI Key | UNPRGFXNJPTKIK-UCQKPKSFSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Introduction
The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring multiple functional groups and heterocycles. It includes a thiazolidinone ring, a pyrazole moiety, and a tetrahydrofuran group, contributing to its unique chemical properties. The thiazolidinone structure is characterized by the presence of sulfur and nitrogen atoms, which can play critical roles in biological activity and reactivity.
Comparative Analysis with Similar Compounds
Several compounds share structural features with (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, allowing for a comparative analysis:
Potential Applications
This compound has potential applications in various fields, including pharmaceuticals and biotechnology, due to its complex structure and potential biological activities. Further research is necessary to explore its full potential and distinctiveness within this chemical class.
Future Research Directions
Future studies should focus on the synthesis optimization, biological activity assessment, and molecular interaction studies to fully understand the potential of this compound. Additionally, exploring its pharmacokinetic properties and toxicity profiles will be crucial for determining its suitability for therapeutic applications.
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